3-Methyl-4-propyl-1H-indole-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-propyl-1H-indole-5,6-diol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-propyl-1H-indole-5,6-diol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the starting materials would include 3-methyl-4-propylphenylhydrazine and a suitable ketone or aldehyde. The reaction is usually carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-propyl-1H-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, sulfonated, and nitrated derivatives.
Scientific Research Applications
3-Methyl-4-propyl-1H-indole-5,6-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Methyl-4-propyl-1H-indole-5,6-diol involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3-Methylindole: Known for its role in the synthesis of tryptophan and other biologically active molecules.
4-Propylindole: Studied for its potential antimicrobial properties.
5,6-Dihydroxyindole: A melanin precursor with broad-spectrum antibacterial, antifungal, and antiviral activities.
Uniqueness
3-Methyl-4-propyl-1H-indole-5,6-diol is unique due to the presence of both methyl and propyl groups on the indole ring, along with hydroxyl groups at positions 5 and 6. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
857776-88-6 |
---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-methyl-4-propyl-1H-indole-5,6-diol |
InChI |
InChI=1S/C12H15NO2/c1-3-4-8-11-7(2)6-13-9(11)5-10(14)12(8)15/h5-6,13-15H,3-4H2,1-2H3 |
InChI Key |
KLROGFZULDXKBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(=CNC2=CC(=C1O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.